molecular formula C13H19ClN2O2 B12773749 2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride CAS No. 81721-02-0

2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride

Cat. No.: B12773749
CAS No.: 81721-02-0
M. Wt: 270.75 g/mol
InChI Key: ITJGFPUVWDMATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate [French] is a complex organic compound that features a cyclobutyl group attached to a phenoxy ring, which is further linked to a propionamidoxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate typically involves multiple steps, starting from the preparation of the cyclobutyl-phenoxy intermediate. This intermediate is then reacted with propionamidoxime under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclobutyl and phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, (o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways or receptors.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate involves its interaction with specific molecular targets. The cyclobutyl and phenoxy groups may interact with enzymes or receptors, modulating their activity. The propionamidoxime moiety can form hydrogen bonds or ionic interactions, further influencing the compound’s effects. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(o-Cyclobutyl-phenoxy)-2 propionamidoxime chlorhydrate is unique due to its combination of cyclobutyl, phenoxy, and propionamidoxime groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

81721-02-0

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(2-cyclobutylphenoxy)-N'-hydroxypropanimidamide;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-9(13(14)15-16)17-12-8-3-2-7-11(12)10-5-4-6-10;/h2-3,7-10,16H,4-6H2,1H3,(H2,14,15);1H

InChI Key

ITJGFPUVWDMATN-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N\O)/N)OC1=CC=CC=C1C2CCC2.Cl

Canonical SMILES

CC(C(=NO)N)OC1=CC=CC=C1C2CCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.